molecular formula C12H16N2O3 B3048260 tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate CAS No. 162739-81-3

tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate

Cat. No.: B3048260
CAS No.: 162739-81-3
M. Wt: 236.27 g/mol
InChI Key: FEARTZXAGKFFAO-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is part of the hydrazinecarboxylate family and is characterized by the presence of a tert-butyl group, a hydroxybenzylidene moiety, and a hydrazinecarboxylate functional group.

Preparation Methods

The synthesis of tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and 3-hydroxybenzaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 2-(3-phenylpropylidene)hydrazinecarboxylate
  • tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
  • tert-Butyl 2-(3-hydroxybenzaldehyde)hydrazinecarboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

tert-butyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-13-8-9-5-4-6-10(15)7-9/h4-8,15H,1-3H3,(H,14,16)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEARTZXAGKFFAO-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429938
Record name N'-(3-Hydroxy-benzylidene)-hydrazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162739-81-3
Record name N'-(3-Hydroxy-benzylidene)-hydrazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Reactant of Route 3
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Reactant of Route 5
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Reactant of Route 6
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.